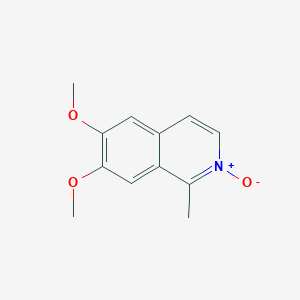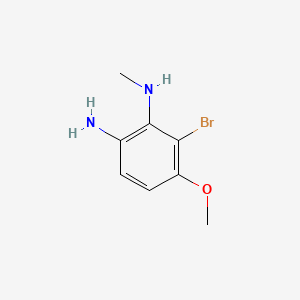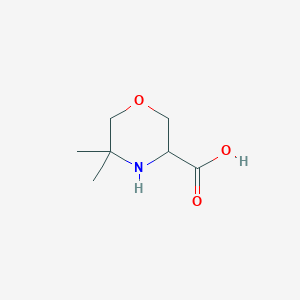
1-Myristoylaziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Myristoylaziridine is an organic compound that features a three-membered aziridine ring attached to a myristoyl group. Aziridines are known for their high ring strain and reactivity, making them valuable intermediates in organic synthesis. The myristoyl group, a 14-carbon fatty acid chain, adds hydrophobic characteristics to the molecule, influencing its solubility and interaction with biological membranes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Myristoylaziridine can be synthesized through several methods. One common approach involves the reaction of myristoyl chloride with aziridine in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature, yielding this compound as the primary product.
Another method involves the use of myristic acid and aziridine under dehydrating conditions. This reaction often requires a catalyst, such as a Lewis acid, to facilitate the formation of the aziridine ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis. Additionally, purification steps like distillation or chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1-Myristoylaziridine undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of linear or branched products.
Oxidation: The compound can be oxidized to form N-oxides or other oxidized derivatives.
Substitution: The aziridine ring can participate in substitution reactions, where the nitrogen atom is replaced by other functional groups.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Catalysts: Lewis acids, Brønsted acids
Major Products Formed
Ring-Opened Products: Linear or branched amines, alcohols, or thiols
Oxidized Derivatives: N-oxides, hydroxylated products
Substituted Products: Compounds with various functional groups replacing the nitrogen atom
Aplicaciones Científicas De Investigación
1-Myristoylaziridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its interactions with biological membranes and potential as a drug delivery agent.
Medicine: Investigated for its potential use in targeted drug delivery systems due to its ability to interact with lipid membranes.
Industry: Utilized in the production of specialty chemicals and materials, such as coatings and adhesives.
Mecanismo De Acción
The mechanism of action of 1-Myristoylaziridine involves its high reactivity due to the strained aziridine ring. The compound can readily undergo nucleophilic ring-opening reactions, leading to the formation of various biologically active molecules. The myristoyl group enhances its interaction with lipid membranes, facilitating its incorporation into biological systems. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used.
Comparación Con Compuestos Similares
Similar Compounds
Aziridine: The parent compound with a three-membered ring and no additional substituents.
1-Palmitoylaziridine: Similar to 1-Myristoylaziridine but with a 16-carbon palmitoyl group instead of a 14-carbon myristoyl group.
1-Stearoylaziridine: Contains an 18-carbon stearoyl group.
Uniqueness
This compound is unique due to the specific length of its myristoyl group, which influences its hydrophobicity and interaction with lipid membranes. This property makes it particularly useful in applications requiring membrane incorporation or interaction, such as drug delivery systems and membrane studies.
Propiedades
Número CAS |
63021-43-2 |
|---|---|
Fórmula molecular |
C16H31NO |
Peso molecular |
253.42 g/mol |
Nombre IUPAC |
1-(aziridin-1-yl)tetradecan-1-one |
InChI |
InChI=1S/C16H31NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(18)17-14-15-17/h2-15H2,1H3 |
Clave InChI |
RGRWFYTXKZEOIS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(=O)N1CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-Bromopyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B13942464.png)



![3-(4-(6-(tetrahydro-2H-pyran-4-ylamino)imidazo[1,2-b]pyridazin-3-yl)phenyl)propanoic acid](/img/structure/B13942501.png)



![2,6-Diazaspiro[3.4]octane, 6-(2-methylpropyl)-](/img/structure/B13942526.png)

